molecular formula C10H12N2S B1520315 2-(1,3-Benzothiazol-2-yl)propan-1-amine CAS No. 1223501-17-4

2-(1,3-Benzothiazol-2-yl)propan-1-amine

Cat. No.: B1520315
CAS No.: 1223501-17-4
M. Wt: 192.28 g/mol
InChI Key: WIIVAHYWRITMRE-UHFFFAOYSA-N
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Description

“2-(1,3-Benzothiazol-2-yl)propan-1-amine” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it’s a fusion of benzene and thiazole ring. The compound has been mentioned in the context of anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antitumor Properties

2-(1,3-Benzothiazol-2-yl)propan-1-amine derivatives, particularly those with modifications such as amino acid prodrugs, have been identified to exhibit potent antitumor properties. Research indicates that these compounds are selectively toxic to tumor cells and have been effectively utilized in preclinical models to treat breast and ovarian cancer xenografts. The mechanism involves cytochrome P 450 1A1-mediated biotransformation, leading to active metabolites responsible for the cytotoxic effects against tumor cells. Amino acid conjugation has been employed to enhance the solubility and stability of these compounds, making them suitable candidates for clinical evaluation (Bradshaw et al., 2002).

Corrosion Inhibition

Derivatives of this compound have been explored as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These compounds have shown high inhibition efficiency by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion. The effectiveness of these inhibitors is attributed to their ability to form stable chemisorbed layers on the metal surface, thus preventing corrosive substances from accessing the steel (Salarvand et al., 2017).

Catalysis

In the realm of synthetic chemistry, this compound and its derivatives have been utilized as key intermediates in catalytic reactions. For instance, they have been involved in C-H and N-H coupling reactions catalyzed by copper, leading to the amination of azoles. This process facilitates the synthesis of aminated products, which are valuable in various chemical synthesis applications, highlighting the versatility of benzothiazole derivatives in catalytic chemistry (Monguchi et al., 2009).

Antimicrobial and Anthelmintic Activities

Some derivatives synthesized from this compound have been tested for their antimicrobial and anthelmintic activities. These compounds have shown promising results against a range of bacteria and fungi, as well as against certain parasitic worms. This suggests potential applications in developing new antimicrobial and anthelmintic agents, contributing to the treatment and management of infectious diseases and parasitic infestations (Amnerkar et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tubercular properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacterium.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect pathways critical to the survival or replication of Mycobacterium tuberculosis.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to the death or inhibited growth of Mycobacterium tuberculosis.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIVAHYWRITMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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